Trimethyl-D9 phosphate
Overview
Description
Trimethyl-D9 phosphate is a deuterium-labeled version of trimethyl phosphate, with the chemical formula CD3OPO(OD)2. This compound is a colorless liquid with a density of approximately 1.292 g/cm³ and a boiling point of about 217°C . The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Mechanism of Action
Target of Action
Trimethyl-D9 phosphate, a deuterium-labeled variant of Trimethyl phosphate , is primarily used in research as an internal reference material in hydrogen and carbon NMR (Nuclear Magnetic Resonance) studies . The primary targets of this compound are the molecules under investigation in these studies.
Mode of Action
The mode of action of this compound is based on its ability to act as a stable isotope tracer. Deuterium, a heavy isotope of hydrogen, has been incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles . This allows researchers to track the movement and interaction of these molecules within a system.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the molecules it is used to trace. It’s worth noting that trimethyl phosphate, the non-deuterated form, undergoes unimolecular thermal decomposition . This process involves isomerization channels via hydrogen and methyl transfer, leading to the production of intermediates such as PO, HPO, and HPO2 .
Pharmacokinetics
The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic profiles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the accuracy of NMR studies can be affected by factors such as temperature, magnetic field strength, and the presence of other compounds. This compound is generally considered a relatively safe compound and should be stored in a cool, dry, and well-ventilated area .
Biochemical Analysis
Biochemical Properties
Trimethyl-D9 phosphate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in phosphorylation and dephosphorylation processes. These interactions are crucial for understanding the metabolic pathways and the stability of the compound in biological systems. The deuterium labeling in this compound enhances its stability and allows for precise tracking in metabolic studies .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, it has been observed to impact gene expression, thereby influencing various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. The deuterium substitution in this compound provides a unique advantage in studying these interactions, as it allows for the precise tracking of the compound in complex biological systems. The molecular mechanism of action involves the modulation of enzyme activity and changes in gene expression, which are critical for understanding its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and function, making it a valuable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects, including potential damage to the central nervous system. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phosphorylation and dephosphorylation processes. It interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and the levels of metabolites. The deuterium labeling in this compound allows for precise tracking of its involvement in these pathways, providing valuable insights into its metabolic role .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and stability, which are enhanced by the deuterium substitution .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound is appropriately localized to exert its biochemical effects .
Preparation Methods
Trimethyl-D9 phosphate is typically synthesized through the reaction of phosphorus oxychloride with deuterated methanol in the presence of an amine base. The reaction proceeds as follows:
POCl3+3CD3OD+3R3N→PO(OCD3)3+3R3NH+Cl−
The crude product is then purified through water washing, decolorization, dehydration, and vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Trimethyl-D9 phosphate undergoes various chemical reactions, including:
Methylation: It acts as a mild methylating agent, useful for dimethylation of anilines and related heterocyclic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form deuterated methanol and phosphoric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common reagents used in these reactions include bases like potassium carbonate and acids like sulfuric acid. Major products formed from these reactions include deuterated methanol, phosphoric acid, and various methylated derivatives .
Scientific Research Applications
Trimethyl-D9 phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trimethyl-D9 phosphate is unique due to its deuterium labeling, which distinguishes it from other similar compounds like trimethyl phosphate and dimethyl methylphosphonate. The deuterium labeling provides advantages in isotopic labeling studies, offering insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Similar compounds include:
Trimethyl phosphate: A non-deuterated version used in similar applications but lacks the isotopic labeling benefits.
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in chemical synthesis.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, providing insights and capabilities that are not achievable with other compounds.
Properties
IUPAC Name |
tris(trideuteriomethyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBCYQITXONBZ-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016862 | |
Record name | Trimethyl-D9 phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32176-12-8 | |
Record name | Trimethyl-D9 phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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